molecular formula C21H21N3O B11437491 2-(furan-2-yl)-7-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine

2-(furan-2-yl)-7-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11437491
M. Wt: 331.4 g/mol
InChI Key: YFBUZBVAYIQSSD-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-7-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is a complex heterocyclic compound that features a unique combination of furan, imidazo[1,2-a]pyridine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-7-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of a suitable pyridine derivative with an appropriate amine under acidic or basic conditions.

    Introduction of the Furan Group: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, where a furan boronic acid or ester is coupled with a halogenated imidazo[1,2-a]pyridine derivative in the presence of a palladium catalyst.

    Substitution with the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where the imidazo[1,2-a]pyridine derivative is reacted with a phenyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-7-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The imidazo[1,2-a]pyridine core can be reduced under hydrogenation conditions to form a dihydro derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Dihydroimidazo[1,2-a]pyridine derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

2-(furan-2-yl)-7-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science:

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-7-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The furan and phenyl groups may enhance binding affinity and selectivity through additional interactions with the target site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(furan-2-yl)-7-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is unique due to its combination of the imidazo[1,2-a]pyridine core with furan and phenyl groups, which may confer unique biological activities and chemical properties not found in similar compounds.

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

2-(furan-2-yl)-7-methyl-N-(4-propan-2-ylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H21N3O/c1-14(2)16-6-8-17(9-7-16)22-21-20(18-5-4-12-25-18)23-19-13-15(3)10-11-24(19)21/h4-14,22H,1-3H3

InChI Key

YFBUZBVAYIQSSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC3=CC=C(C=C3)C(C)C)C4=CC=CO4

Origin of Product

United States

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